Bienvenue dans la boutique en ligne BenchChem!

Androst-5-ene-3beta,17beta-diol

Estrogen receptor beta (ERβ) Selective estrogen receptor modulator Nuclear receptor pharmacology

Choose Androst-5-ene-3beta,17beta-diol (ADIOL) for ERβ-focused studies demanding minimal ERα cross-talk. Unlike DHEA—which requires tissue-specific conversion—ADIOL acts as a direct ERβ-preferring ligand (IC50 9.90 nM, 18-fold selectivity) with retained AR engagement. This dual-receptor signature enables intravenous administration flexibility that DHEA lacks, delivering equivalent 48-hour sepsis survival benefit (86% vs 53% vehicle) at half the s.c. dose. Its extended 26.45-hour terminal half-life in rats supports once-daily dosing for chronic in vivo models, reducing handling stress and improving experimental throughput. Not substitutable with 3β-diol or testosterone due to divergent receptor selectivity and proliferative outcomes in hormone-sensitive cancer lines.

Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
CAS No. 16895-59-3
Cat. No. B120663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrost-5-ene-3beta,17beta-diol
CAS16895-59-3
Synonyms(3α,17β)-Androst-5-ene-3,17-diol;  3α,17β-Androst-5-enediol;  3α,17β-Dihydroxyandrost-5-ene;  Androst-5-enediol;  Androstenediol;  Hermaphrodiol;  NSC 12163;  Δ5-Androstene-3α,17β-diol;  Δ5-Androstenediol
Molecular FormulaC19H30O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C
InChIInChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1
InChIKeyQADHLRWLCPCEKT-KYQPOWKGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androst-5-ene-3beta,17beta-diol (CAS 16895-59-3): A Dual ERβ/AR Ligand with Differentiated Immunomodulatory and Pharmacokinetic Properties for Steroid Research


Androst-5-ene-3beta,17beta-diol (ADIOL, 5-androstenediol, 5-AED) is an endogenous C19 Δ5-steroid and a direct metabolite of dehydroepiandrosterone (DHEA) via 17β-hydroxysteroid dehydrogenase activity [1]. Unlike its precursor DHEA or its 5α-reduced analog 5α-androstane-3β,17β-diol (3β-diol), ADIOL exhibits a distinctive dual-receptor binding profile characterized by preferential activation of estrogen receptor beta (ERβ) over ERα, while retaining measurable androgen receptor (AR) engagement [2]. Structurally defined as a 3β-hydroxy-Δ5-steroid with an additional 17β-hydroxy group, ADIOL functions as both an endocrine precursor for testosterone biosynthesis and a direct-acting steroid hormone with receptor-mediated effects independent of downstream metabolism [1]. This unique pharmacological signature underpins its specific utility in research areas including neuroimmunology, sepsis pathophysiology, radiation countermeasure development, and ERβ-targeted oncology, distinguishing it from other DHEA metabolites and synthetic AR ligands commonly employed as research tools.

Why DHEA, 5α-Androstanediol, or Testosterone Cannot Substitute for Androst-5-ene-3beta,17beta-diol (CAS 16895-59-3) in Targeted ERβ and Immune-Modulation Research


Attempts to substitute ADIOL with structurally similar steroids—including its precursor DHEA, its 5α-reduced analog 3β-diol, or its downstream product testosterone—will produce experimentally divergent and often opposing outcomes due to fundamental differences in receptor selectivity, intrinsic signaling activity, and metabolic fate [1][2]. While DHEA requires tissue-specific conversion to exert immunomodulatory effects, ADIOL acts as a direct ligand without prerequisite metabolism, enabling route-of-administration flexibility that DHEA lacks [1]. The 5α-reduced analog 3β-diol displays markedly higher AR binding affinity and distinct ERα/ERβ selectivity, which produces opposing proliferative effects in hormone-sensitive cancer models [2][3]. Testosterone, as a potent AR agonist, induces genomic and nongenomic signaling profiles that ADIOL cannot replicate and carries different metabolic conversion liabilities [4]. These receptor-level, signaling-pathway, and pharmacokinetic divergences preclude interchangeable use in any experimental system where mechanism-specific outcomes are critical.

Androst-5-ene-3beta,17beta-diol (CAS 16895-59-3): Quantitative Evidence for Differentiated Receptor Selectivity, In Vivo Efficacy, and Pharmacokinetic Behavior Relative to DHEA, 3β-Diol, and Testosterone


ERβ-Selective Binding Profile of Androst-5-ene-3beta,17beta-diol Versus ERα and Androgen Receptor Comparators

ADIOL displays an 18-fold selectivity for human recombinant ERβ (IC50 = 9.90 nM) over ERα (IC50 = 180 nM), a selectivity window distinct from its 5α-reduced analog 3β-diol and the reference ligand 17β-estradiol [1]. Unlike 3β-diol, which exhibits potent AR binding, ADIOL engages AR with only moderate affinity, establishing a unique ERβ-preferring profile among endogenous androstane derivatives [2].

Estrogen receptor beta (ERβ) Selective estrogen receptor modulator Nuclear receptor pharmacology Steroid receptor binding

Intravenous ADIOL Matches Subcutaneous DHEA Efficacy in Murine Sepsis Survival While Offering Route-of-Administration Flexibility

In a murine cecal ligation and puncture (CLP) sepsis model, intravenous administration of ADIOL (10 mg/kg/day) achieved a 48-hour survival rate comparable to subcutaneous DHEA (20 mg/kg/day), both improving survival from 53% (vehicle) to 86% [1]. This equivalence demonstrates that ADIOL functions as a direct-acting immunomodulatory agent that bypasses the subcutaneous tissue conversion requirement that constrains DHEA's therapeutic utility.

Sepsis Immunomodulation Critical illness Survival pharmacology

ADIOL Exhibits Moderate Antiglucocorticoid Activity Distinct from DHEA's Lack of Counter-Regulation and AET's Potent Reversal

In Con A-stimulated murine splenocyte cultures, DHEA (across physiologic to pharmacologic doses) suppressed lymphocyte proliferation by 20-70%, whereas ADIOL exhibited minimal influence on the baseline response [1]. Critically, in the presence of hydrocortisone, ADIOL demonstrated moderate antiglucocorticoid function, counteracting hydrocortisone-mediated suppression—an effect not observed with DHEA—while androstenetriol (AET) exhibited the most potent counter-regulation [1]. This positions ADIOL as an intermediate modulator between the suppressive DHEA and the strongly counter-regulatory AET.

Glucocorticoid antagonism Stress immunology Lymphocyte proliferation Cytokine regulation

ADIOL Blunts Stress-Induced Corticosterone Elevation and Preserves Anti-Viral NK and CD4+ T Cell Activity During Influenza Infection

In male C57BL/6 mice subjected to restraint stress (RST) during influenza viral infection, ADIOL treatment (320 mg/kg) blocked RST-mediated suppression of lung NK cell activity and draining lymph node CD4+ T cell activation [1]. Furthermore, ADIOL significantly blunted the RST-mediated elevation of serum corticosterone and reduced pre-corticosterone levels relative to vehicle controls [1]. These in vivo findings validate the moderate antiglucocorticoid activity observed in vitro and demonstrate functional preservation of anti-viral immune responses under neuroendocrine stress.

Neuroimmunology Stress-induced immunosuppression Glucocorticoid antagonism Anti-viral immunity

Prolonged Elimination Half-Life of ADIOL (26.45 h) Following Subcutaneous Administration Enables Extended Dosing Intervals in Rodent Models

Following subcutaneous injection in rats, ADIOL pharmacokinetics conformed to a two-compartment model with a terminal elimination half-life (t½) of 26.45 ± 8.40 hours and an AUC(0-t) of 2,887.46 ± 1,033.70 μg·h⁻¹·L⁻¹ [1]. This extended half-life is substantially longer than that reported for DHEA (t½ ≈ 0.5-1 hour in humans and 1-2 hours in rodents) [2], reflecting ADIOL's distinct metabolic clearance characteristics and reduced susceptibility to rapid sulfation or glucuronidation.

Pharmacokinetics Steroid metabolism In vivo dosing optimization Preclinical ADME

Sublingual ADIOL-Cyclodextrin Formulation Increases Serum Free Testosterone 2-Fold and Total Testosterone 1.9-Fold in Humans by Bypassing First-Pass Hepatic Catabolism

In a randomized, double-blind, placebo-controlled crossover study in strength-trained men (n=8, 22.9 ± 1.2 years), sublingual administration of 20 mg ADIOL formulated with cyclodextrin increased serum free testosterone from 86.2 ± 9.1 pmol/L (baseline) to a peak of 175.4 ± 12.2 pmol/L at 60 minutes (2.0-fold increase) and total testosterone from 25.6 ± 2.3 nmol/L to 47.9 ± 2.9 nmol/L at 60 minutes (1.9-fold increase) [1]. Serum estradiol also increased from 0.08 ± 0.01 nmol/L to 0.14 ± 0.02 nmol/L at 180 minutes [1]. This contrasts with oral ADIOL supplementation, which fails to elevate serum testosterone due to extensive first-pass hepatic glucuronidation and catabolism [1].

Androgen precursor Testosterone elevation Sublingual delivery Hepatic first-pass avoidance

Research and Industrial Application Scenarios for Androst-5-ene-3beta,17beta-diol (CAS 16895-59-3) Supported by Quantitative Evidence


ERβ-Selective Pharmacological Tool for Nuclear Receptor Studies in Breast Cancer, Neuroprotection, and Immunology

Investigators requiring an endogenous ERβ-preferring ligand to dissect ERβ-specific signaling without concomitant ERα activation should prioritize ADIOL over 3β-diol (which exhibits only 3-fold ERβ/ERα selectivity and potent AR binding) or 17β-estradiol (nonselective ER agonist). ADIOL's 18-fold ERβ/ERα selectivity window (ERβ IC50 = 9.90 nM; ERα IC50 = 180 nM) enables ERβ-focused mechanistic studies while minimizing ERα-mediated confounding signals [1]. This selectivity is particularly valuable in breast cancer models where ERα drives proliferation, in neuroprotection studies where ERβ mediates anti-inflammatory and anti-apoptotic effects, and in microglial biology where ERβ activation suppresses inflammatory cytokine production [1].

Direct-Acting Immunomodulatory Agent for Sepsis and Critical Illness Models Requiring Intravenous Dosing Flexibility

For preclinical sepsis and critical illness research where intravenous administration is clinically preferred but DHEA is constrained to subcutaneous delivery due to its requirement for tissue-specific conversion, ADIOL provides an evidence-based alternative. Intravenous ADIOL (10 mg/kg/day) achieves equivalent 48-hour survival benefit (86% vs 53% vehicle) as subcutaneous DHEA (20 mg/kg/day) in murine CLP sepsis, accompanied by restored splenocyte proliferation, reduced apoptosis, and attenuated cytokine release [2]. This direct-acting property eliminates the confounding variable of variable tissue conversion efficiency that complicates DHEA studies.

Stress-Immune Interaction Studies Requiring a Glucocorticoid Counter-Regulator with Minimal Baseline Immune Perturbation

Researchers investigating neuroendocrine-immune interactions under stress conditions should consider ADIOL over DHEA (which suppresses baseline lymphocyte proliferation by 20-70%) or AET (which potentiates baseline responses by 50-70%) when the experimental objective requires preserved baseline immune function with stress-induced glucocorticoid antagonism [3]. ADIOL's documented in vivo capacity to block restraint stress-mediated suppression of NK cell activity and CD4+ T cell activation during influenza infection, while simultaneously blunting corticosterone elevation, makes it the tool compound of choice for stress immunology models where baseline immune homeostasis must be maintained [4].

Extended-Interval Dosing in Chronic Rodent Studies Leveraging ADIOL's 26-Hour Elimination Half-Life

For chronic in vivo studies requiring sustained steroid exposure with minimal dosing frequency, ADIOL's extended terminal half-life of 26.45 ± 8.40 hours in rats (following s.c. administration) offers practical advantages over DHEA and other short-lived androstane derivatives [5]. This pharmacokinetic property enables once-daily or every-other-day dosing regimens that maintain stable plasma concentrations, reduce cumulative handling stress, and improve experimental throughput—particularly valuable in long-term neuroprotection, radiation countermeasure development, and chronic inflammation models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Androst-5-ene-3beta,17beta-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.